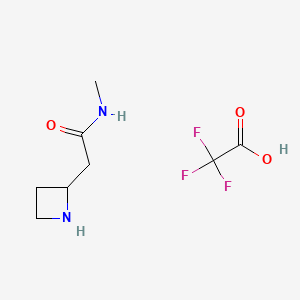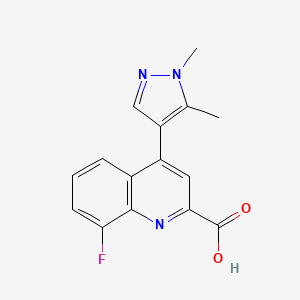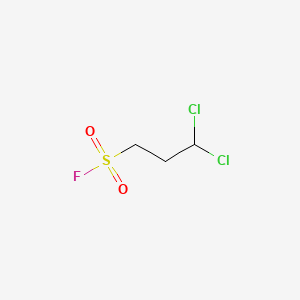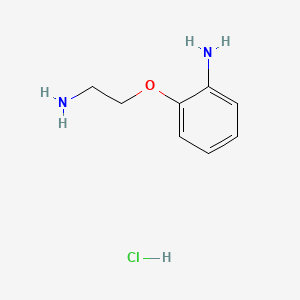![molecular formula C8H10F2O B6608794 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers CAS No. 2866334-33-8](/img/structure/B6608794.png)
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, also known as 5-methyl-1,1-difluoro-2-oxospiro[2.3]hexan-5-carbaldehyde, is a mixture of diastereomers that has been used in a variety of scientific research applications. This compound has been studied for its potential use in medicinal chemistry, organic synthesis, and pharmaceuticals. It has been found to have several biochemical and physiological effects, and has been used in lab experiments to study the mechanisms of action of various compounds.
Applications De Recherche Scientifique
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various compounds, as well as their biochemical and physiological effects. It has also been used in the synthesis of pharmaceuticals and in medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. It has been found to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of many drugs.
Biochemical and Physiological Effects
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450, an enzyme involved in the metabolism of many drugs. It has also been found to have anti-inflammatory and anti-bacterial effects. In addition, it has been found to have an inhibitory effect on the production of prostaglandins, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde has several advantages and limitations for lab experiments. One advantage is that it can be synthesized relatively easily, allowing for quick and efficient experimentation. In addition, it has been found to have several biochemical and physiological effects, making it useful for studying the mechanisms of action of various compounds. However, it also has some limitations. For example, it is not yet fully understood how it interacts with other compounds, making it difficult to predict its effects.
Orientations Futures
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde has potential for a variety of future directions. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. In addition, it could be used in the synthesis of novel pharmaceuticals and medicinal compounds. It could also be used to study the effects of various compounds on the metabolism and other physiological processes. Finally, it could be used to study the effects of various environmental factors on the metabolism and other physiological processes.
Méthodes De Synthèse
1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde can be synthesized via a two-step process. The first step involves the reaction of 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde, Mixture of diastereomers-difluoro-2-oxospiro[2.3]hexan-5-carbaldehyde with sodium hydroxide in the presence of a catalytic amount of acid. This reaction results in the formation of the desired product, 1,1-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde. The second step involves the reaction of the product with a base, such as sodium bicarbonate, to form the desired diastereomers.
Propriétés
IUPAC Name |
2,2-difluoro-5-methylspiro[2.3]hexane-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O/c1-6(5-11)2-7(3-6)4-8(7,9)10/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBRLXQBMWSDNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CC2(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1R,6S)-3lambda6-thia-4-azabicyclo[4.1.0]heptane-3,3-dione, cis](/img/structure/B6608720.png)


![1-{1-[(2-methoxyphenyl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B6608741.png)
![4-[(acetyloxy)methyl]-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6608747.png)

![4-(trifluoromethyl)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B6608762.png)
![tert-butyl N-[(1S,5R)-3-azabicyclo[3.1.0]hexan-1-yl]carbamate hydrochloride](/img/structure/B6608798.png)





